1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride
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Overview
Description
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and ethylamino groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biology: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl)-2H-indol-2-one: This compound has a similar indole core but different substituents.
1,3-Dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl)-2H-indol-2-one hydrochloride: Similar structure with trifluoroethyl substituents.
Uniqueness
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
37129-54-7 |
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Molecular Formula |
C21H27ClN2O |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
ethyl-[3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22-4-2;/h5-9,11-14,22H,3-4,10,15-16H2,1-2H3;1H |
InChI Key |
UNAKBFVVJKBKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH2+]CC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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